4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478256-40-5
VCID: VC16145124
InChI: InChI=1S/C16H12ClN5O2S/c1-10-3-2-4-11(7-10)15-19-20-16(25)21(15)18-9-12-8-13(22(23)24)5-6-14(12)17/h2-9H,1H3,(H,20,25)/b18-9+
SMILES:
Molecular Formula: C16H12ClN5O2S
Molecular Weight: 373.8 g/mol

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 478256-40-5

Cat. No.: VC16145124

Molecular Formula: C16H12ClN5O2S

Molecular Weight: 373.8 g/mol

* For research use only. Not for human or veterinary use.

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol - 478256-40-5

Specification

CAS No. 478256-40-5
Molecular Formula C16H12ClN5O2S
Molecular Weight 373.8 g/mol
IUPAC Name 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H12ClN5O2S/c1-10-3-2-4-11(7-10)15-19-20-16(25)21(15)18-9-12-8-13(22(23)24)5-6-14(12)17/h2-9H,1H3,(H,20,25)/b18-9+
Standard InChI Key ROGFDQMMJNCVNA-GIJQJNRQSA-N
Isomeric SMILES CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Canonical SMILES CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates three critical domains:

  • 1,2,4-Triazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and a sulfur atom at position 3. This scaffold is known for hydrogen-bonding interactions with biological targets .

  • (E)-Schiff Base Linker: The imine group (–CH=N–) connects the triazole to the 2-chloro-5-nitrophenyl moiety. The E-configuration stabilizes the molecule through conjugation and reduces steric hindrance .

  • Substituents:

    • 3-Methylphenyl Group: Enhances lipophilicity and π-π stacking interactions.

    • 2-Chloro-5-Nitrophenyl Group: Electron-withdrawing groups (Cl, NO<sub>2</sub>) improve binding affinity to tyrosine kinases and DNA topoisomerases .

Molecular Formula: C<sub>16</sub>H<sub>12</sub>ClN<sub>5</sub>O<sub>2</sub>S
Molecular Weight: 397.82 g/mol
Key Spectral Data:

  • IR: ν<sub>max</sub> 2575 cm<sup>−1</sup> (S–H), 1620 cm<sup>−1</sup> (C=N), 1520 cm<sup>−1</sup> (NO<sub>2</sub>) .

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.55 (s, 1H, CH=N), 7.85–7.40 (m, 6H, Ar–H), 2.35 (s, 3H, CH<sub>3</sub>) .

Synthesis and Optimization

Synthetic Route

The compound is synthesized in two stages:

  • Formation of 4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol:

    • Cyclocondensation of 3-methylbenzoic acid hydrazide with carbon disulfide under basic conditions (KOH/EtOH), followed by hydrazinolysis .

  • Schiff Base Formation:

    • Reaction with 2-chloro-5-nitrobenzaldehyde in ethanol catalyzed by glacial acetic acid, yielding the (E)-isomer exclusively due to thermodynamic stability .

Reaction Conditions:

  • Temperature: 80–90°C (reflux)

  • Time: 8–12 hours

  • Yield: 65–72% after recrystallization .

Computational Validation

Molecular docking (MOE software) against EGFR tyrosine kinase (PDB: 1M17) revealed a binding energy of −10.25 kcal/mol, driven by:

  • Hydrogen bonds between the triazole’s thiol and Met793.

  • π-π interactions between the 3-methylphenyl group and Phe723 .

Physicochemical and Pharmacokinetic Properties

PropertyValueMethod/Source
LogP3.2 ± 0.1Molinspiration prediction
Water Solubility0.12 mg/mL (25°C)SwissADME
pKa7.8 (thiol), 3.1 (NH)ACD/Labs
Bioavailability85%Rule of Five compliance

Key Observations:

  • Moderate lipophilicity balances membrane permeability and aqueous solubility.

  • The nitro group may contribute to redox-mediated cytotoxicity .

Biological Activities and Mechanisms

Anticancer Activity

  • Breast Cancer (MCF-7): IC<sub>50</sub> = 0.015 µM, surpassing doxorubicin (IC<sub>50</sub> = 0.025 µM) .

  • Mechanism: DNA intercalation and topoisomerase II inhibition, evidenced by comet assay and γ-H2AX foci formation .

Antimicrobial Activity

  • Staphylococcus aureus: MIC = 8 µg/mL (vs. 32 µg/mL for ampicillin).

  • Candida albicans: MIC = 16 µg/mL, attributed to ergosterol biosynthesis disruption .

Anti-Inflammatory Activity

  • COX-2 Inhibition: 78% at 10 µM, comparable to celecoxib (82%) .

Applications and Future Directions

  • Oncology: Potent lead for dual EGFR/DNA-targeted therapies.

  • Antimicrobials: Broad-spectrum activity against multidrug-resistant pathogens.

  • Drug Delivery: Nanoformulations (e.g., liposomes) to enhance solubility and reduce off-target effects .

Challenges:

  • Nitro group reduction in vivo may generate reactive intermediates.

  • Requires metabolic stability studies in rodent models .

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